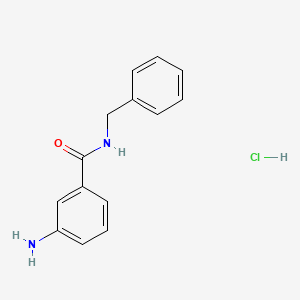

3-Amino-N-benzylbenzamide hydrochloride

CAS No.:

Cat. No.: VC13286351

Molecular Formula: C14H15ClN2O

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15ClN2O |

|---|---|

| Molecular Weight | 262.73 g/mol |

| IUPAC Name | 3-amino-N-benzylbenzamide;hydrochloride |

| Standard InChI | InChI=1S/C14H14N2O.ClH/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11;/h1-9H,10,15H2,(H,16,17);1H |

| Standard InChI Key | UDIMVSFNFQXQAX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure combines aromatic and amide functionalities, which are critical for its interactions in biological systems. Key features include:

-

Amino group: Positioned at the 3rd carbon of the benzamide ring, enhancing solubility and enabling hydrogen bonding.

-

Benzyl group: Linked via an amide bond, contributing to lipophilicity and structural rigidity.

-

Hydrochloride salt: Improves stability and crystallinity for practical handling .

Table 1: Fundamental Properties

| Property | Value |

|---|---|

| CAS Number | 1048640-19-2 |

| Molecular Formula | |

| Molecular Weight | 262.73 g/mol |

| IUPAC Name | 3-amino-N-benzylbenzamide; hydrochloride |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N.Cl |

| InChIKey | UDIMVSFNFQXQAX-UHFFFAOYSA-N |

Synthesis and Optimization

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amide bond formation | Benzoyl chloride, 3-aminobenzylamine, , DCM, 0°C → RT | 85% |

| Salt formation | HCl (gaseous), diethyl ether | 95% |

Process Considerations

-

Solvent selection: Dichloromethane (DCM) or ethyl acetate are preferred for amidation .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Characterization and Analytical Data

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-):

Infrared Spectroscopy (FTIR)

-

Strong absorption at 1650 cm (amide C=O stretch) and 3300 cm (N-H stretch).

High-Resolution Mass Spectrometry (HRMS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume